(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid
CAS No.:
Cat. No.: VC18628396
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO4 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylazetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H19NO4/c1-12-10-21(18(12)19(22)23)20(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12-,18+/m0/s1 |
| Standard InChI Key | OTDFSTKXUDDEDM-KPZWWZAWSA-N |
| Isomeric SMILES | C[C@H]1CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
Basic Chemical Data
The compound is characterized by the following parameters :
| Property | Value |
|---|---|
| CAS Number | 2664977-72-2 |
| Molecular Formula | C₂₀H₁₉NO₄ |
| Molecular Weight | 337.38 g/mol |
| IUPAC Name | (2R,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidine-2-carboxylic acid |
| Purity | 95–97% (HPLC) |
| Storage Conditions | -15°C to -20°C, protected from light and moisture |
Stereochemistry and Functional Groups
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Azetidine Ring: A four-membered saturated heterocycle with nitrogen at position 1, contributing to conformational rigidity .
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Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group at N1 ensures stability during solid-phase peptide synthesis (SPPS) and allows selective deprotection under mild basic conditions (e.g., piperidine) .
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Chiral Centers: The (2R,3S) configuration introduces stereochemical complexity, enabling precise control over peptide secondary structures .
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Carboxylic Acid: Positioned at C2, this group facilitates peptide bond formation via standard coupling reagents .
Synthesis and Purification
Purification Techniques
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Column Chromatography: Silica gel or reverse-phase HPLC for isolating the target compound .
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Recrystallization: Solvent systems like ethyl acetate/hexane to enhance purity .
Applications in Peptide Synthesis
Conformational Restriction
The azetidine ring imposes torsional constraints, mimicking proline’s effects but with enhanced rigidity. This property is exploited to stabilize β-turns, α-helices, and collagen-like triple helices . For example:
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Collagen Stability: Substitution of proline with azetidine analogs increases thermal stability in collagen-mimetic peptides .
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Receptor Binding: Conformationally restricted peptides exhibit improved selectivity for G-protein-coupled receptors (GPCRs) .
Solid-Phase Peptide Synthesis (SPPS)
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Fmoc Compatibility: The Fmoc group is stable under SPPS conditions but cleavable with 20% piperidine in DMF .
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Coupling Efficiency: The C2 carboxylic acid reacts efficiently with HBTU/HOBt or DIC/Oxyma activators .
Case Study: GnRH Analog Synthesis
Cyclic gonadotropin-releasing hormone (GnRH) analogs incorporating this azetidine derivative demonstrated enhanced proteolytic resistance and binding affinity, underscoring its utility in therapeutic peptide design .
Comparative Analysis with Related Compounds
Future Directions
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